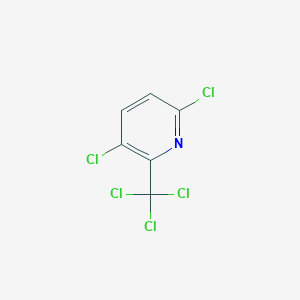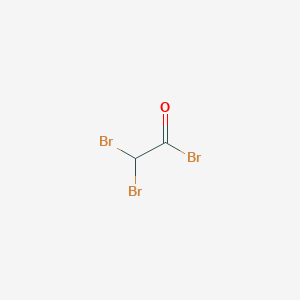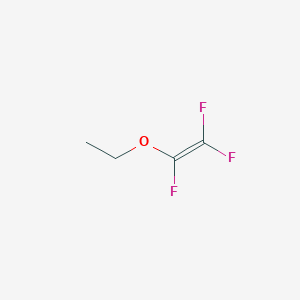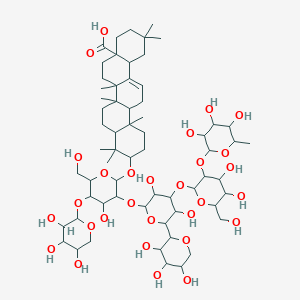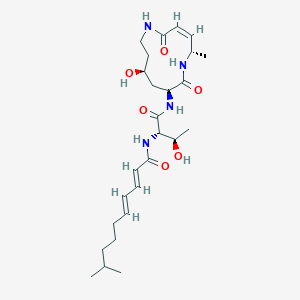
Cepafungin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cepafungin III is a cyclic lipopeptide antibiotic that is produced by the fungus Cephalosporium acremonium. It is a potent antifungal agent that has been extensively studied for its potential use in treating fungal infections.
Aplicaciones Científicas De Investigación
Cepafungin III has been extensively studied for its potential use in treating fungal infections. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal properties, Cepafungin III has also been shown to have immunomodulatory effects, which could be useful in treating diseases such as cancer and autoimmune disorders.
Mecanismo De Acción
Cepafungin III works by binding to the cell wall of fungal cells, disrupting their structure and preventing them from growing and dividing. Specifically, it binds to the beta-glucan component of the cell wall, which is essential for fungal cell survival. This mechanism of action is different from that of other antifungal agents, such as azoles and polyenes, which target different components of the fungal cell.
Efectos Bioquímicos Y Fisiológicos
Cepafungin III has been shown to have a number of biochemical and physiological effects on fungal cells. It disrupts the cell wall structure, leading to cell lysis and death. It also inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, which further weakens the cell and makes it more susceptible to damage. In addition, Cepafungin III has been shown to stimulate the production of cytokines and other immune system molecules, which could be useful in treating diseases such as cancer and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cepafungin III in lab experiments is its broad spectrum of activity against different fungal species. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation is that it is a relatively expensive reagent, which can limit its use in larger-scale experiments.
Direcciones Futuras
There are a number of future directions for research on Cepafungin III. One area of interest is its potential use in combination with other antifungal agents, which could increase its effectiveness against certain fungal species. Another area of interest is its potential use in treating diseases such as cancer and autoimmune disorders, where its immunomodulatory effects could be beneficial. Finally, there is ongoing research into the synthesis of Cepafungin III and related compounds, which could lead to the development of new and more effective antifungal agents.
Propiedades
Número CAS |
130743-09-8 |
|---|---|
Nombre del producto |
Cepafungin III |
Fórmula molecular |
C26H42N4O6 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-9-methyldeca-2,4-dienamide |
InChI |
InChI=1S/C26H42N4O6/c1-17(2)10-8-6-5-7-9-11-23(34)30-24(19(4)31)26(36)29-21-16-20(32)14-15-27-22(33)13-12-18(3)28-25(21)35/h5,7,9,11-13,17-21,24,31-32H,6,8,10,14-16H2,1-4H3,(H,27,33)(H,28,35)(H,29,36)(H,30,34)/b7-5+,11-9+,13-12-/t18-,19+,20-,21-,24-/m0/s1 |
Clave InChI |
ZQOSECHKDTUIEK-NUIZVSKESA-N |
SMILES isomérico |
C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCC(C)C)O |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
SMILES canónico |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Sinónimos |
Cepafungin III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



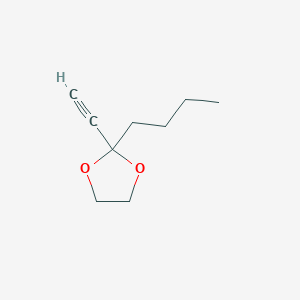
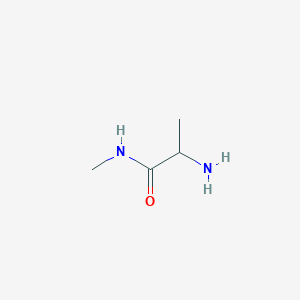
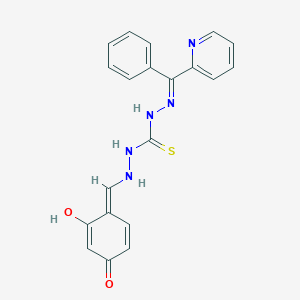
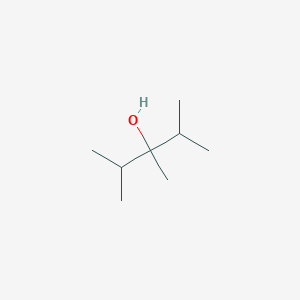
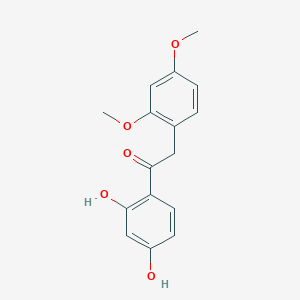
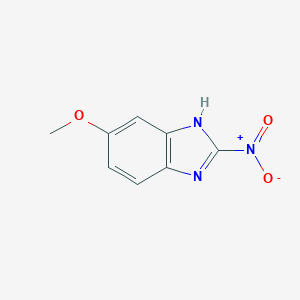
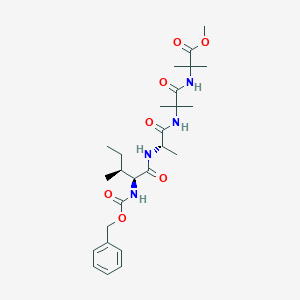
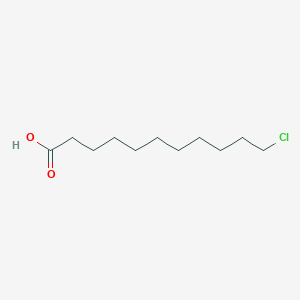
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
